2-Amino-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-Amino-1,3-benzoxazole-6-carboxylic acid is an organic compound with the molecular formula C8H6N2O3 . It has a molecular weight of 178.15 .
Synthesis Analysis
Benzoxazoles, including 2-Amino-1,3-benzoxazole-6-carboxylic acid, can be synthesized using 2-aminophenol as a precursor . The synthesis involves a variety of methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The InChI code for 2-Amino-1,3-benzoxazole-6-carboxylic acid is 1S/C8H6N2O3/c9-8-10-5-2-1-4 (7 (11)12)3-6 (5)13-8/h1-3H, (H2,9,10) (H,11,12) . The InChI Key is YDSHCJMXVFSPNJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of benzoxazoles, including 2-Amino-1,3-benzoxazole-6-carboxylic acid, involves various chemical reactions . These include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis
2-Amino-1,3-benzoxazole-6-carboxylic acid has a molecular weight of 178.15 .Scientific Research Applications
1. Specific Scientific Field The research is conducted in the field of Synthetic Organic Chemistry .
3. Methods of Application or Experimental Procedures A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized . For example, the reaction between 2-aminophenol and aromatic aldehydes using 1,4-dioxane as a solvent in the presence of air as an oxidant at 100 °C gave a decent yield .
1. Pharmacological Applications Benzoxazoles and their related analogues have a wide range of pharmacological applications . They are used as:
- Anti-inflammatory agents
- Anti-tumor agents
- Hypoglycemic agents
- Antiviral agents
- Antimicrobial agents
- Herbicidal agents
- H2-antagonists
- Anticonvulsants
- Elastase inhibitors
- Antitubercular agents
2. Catalyst in Drug Synthesis “2-Amino-1,3-benzoxazole-6-carboxylic acid” is used as a catalyst in drug synthesis .
3. Building Block in the Synthesis of Other Compounds “2-Amino-1,3-benzoxazole-6-carboxylic acid” is also used as a building block in the synthesis of other compounds .
1. Antifungal Activity Benzoxazoles, including “2-Amino-1,3-benzoxazole-6-carboxylic acid”, have been found to display antifungal activity. This activity is similar to the standard drug voriconazole against Aspergillus niger .
2. Anticancer Activity Benzoxazole derivatives have been synthesized and checked for their in vitro anticancer activities . The performed study indicated that some compounds had the best anticancer activity in comparison to 5-fluorouracil .
3. Synthesis of Other Benzoxazole Derivatives “2-Amino-1,3-benzoxazole-6-carboxylic acid” can be used as a precursor in the synthesis of other benzoxazole derivatives .
Safety And Hazards
properties
IUPAC Name |
2-amino-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHCJMXVFSPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzoxazole-6-carboxylic acid | |
CAS RN |
1311315-81-7 | |
Record name | 2-amino-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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